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The table below lists key integrase strand transfer inhibitor (INSTI) resistance mutations associated with

virologic failure (VF) on dolutegravir-based regimens and their reported impact on drug susceptibility and

viral fitness [1] [2].

Mutation
Impact on DTG
Susceptibility (Fold-
Change)

Impact on Viral
Replicative Fitness

Notes and Common Pairings

R263K ~2-fold reduction [1] Reduced [2] Most common in INSTI-naive
individuals with VF; often

selected in vitro [1] [2].

G118R >5-fold to >10-fold reduction

[1] [3]

Severely impaired

[2]

Confers high-level resistance;

often emerges with other
mutations like E138K [1] [3].

N155H Not specified in results Not specified in
results

A major first-generation INSTI
mutation also observed in DTG

failure [1].

Q148H/R/K Highest levels of reduction

when paired with others [1]

Not specified in

results

Often occurs in combination with

G140 and/or E138 mutations [1].
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Mutation
Impact on DTG
Susceptibility (Fold-
Change)

Impact on Viral
Replicative Fitness

Notes and Common Pairings

E138K Further reduces efficacy
when combined with other

mutations [3]

Reduced when
combined with

R263K [2]

An accessory mutation that often
appears with primary mutations

like G118R [3].

FAQ: What is the prevalence and context of DTG
resistance?

Overall Population Prevalence: In clinical trials, the emergence of dolutegravir resistance was very
rare (≤0.1%) in ART-naive adults and children or those who were virologically suppressed when

switching to DTG. The prevalence rises to about 1.5% in individuals with prior virologic failure on
other regimens [4] [5].

Real-World Observations: Cross-sectional studies in real-world settings report a wider range (3.9%
to 22.0%) of DTG resistance among non-suppressed individuals where genotypic resistance testing

was successful. This highlights that resistance, while overall infrequent, can be more common in
specific subgroups with virologic failure [4].

Transmitted Resistance: A study of 150 treatment-naive individuals in Brazil found no evidence of
transmitted dolutegravir resistance, supporting its reliability as a first-line option [6].

Experimental Guide: How to investigate acquired DTG
resistance in a patient

The following workflow, based on a published case report, outlines a protocol for confirming whether

observed resistance was transmitted or developed during treatment [3].
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Patient Case: Suspected Acquired DTG Resistance

Sample Collection from Patient & Mother Nucleic Acid Extraction and PCR Amplification Next-Generation Sequencing (e.g., Oxford Nanopore) Bioinformatic Analysis (Variant Calling, Phylogenetics) Interpret Resistance Mutations (e.g., Stanford HIVDB)

Conclusion: Resistance Acquired on Therapy

Click to download full resolution via product page

Detailed Methodology:

Sample Collection: Collect paired blood samples (e.g., in EDTA tubes) from the index patient (the
infant or person with suspected resistance) and the suspected transmission source (e.g., the mother).

For the index patient, collect a sample during virologic failure. If available, also analyze a stored
baseline sample from the patient, such as a Dried Blood Spot (DBS) taken at initial diagnosis, which

is crucial for establishing a baseline genotype [3].
Target Amplification: Perform PCR to amplify key regions of the HIV-1 genome. The primary target

is the pol gene, which should cover the integrase (int) region. Amplifying reverse transcriptase (rt)
and protease (pro) can provide additional context on NRTI/NNRTI/PI resistance. For samples with low

viral load (e.g., < 1,000 copies/mL), use limiting dilution PCR or nested PCR to amplify shorter gene
fragments [3].

Library Prep & Sequencing: Prepare sequencing libraries from the amplicons. The cited protocol
used the Oxford Nanopore Technologies Native Barcoding Kit and sequenced on R10 Flongle

flow cells. This highlights the applicability of long-read, real-time sequencing platforms for this
purpose [3].

Bioinformatic Analysis:
Alignment & Correction: Use a pipeline like Nano-RECall for sequence alignment and error

correction of raw nanopore reads [3].
Phylogenetic Analysis: Perform a phylogenetic analysis (e.g., Neighbour-Joining tree) to

assess the relatedness of sequences from the patient and the mother. High sequence identity
(>98%) confirms a transmission link. The absence of resistance mutations in the mother's

sequence and the patient's baseline DBS, but their presence in the failure sample, provides
strong evidence for acquired resistance [3].

Resistance Interpretation: Use the Stanford HIV Drug Resistance Database to interpret the
identified mutations and their impact on susceptibility to DTG and other antiretrovirals [3].
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Management Guide: How is virologic failure on first-
line DTG managed?

National guidelines for managing virologic failure on first-line TLD (Tenofovir/Lamivudine/Dolutegravir)

vary significantly, primarily due to the availability of genotypic resistance testing (GRT) [4].

Management Approach
Number of
Countries (n=46)

Key Rationale / Context

Empiric switch to a PI-based
regimen without GRT

28 (61%) Most common approach in resource-limited
settings where GRT is not readily available [4].

GRT to guide ART selection 14 (30%) Preferred approach when feasible; allows for
regimen optimization based on identified

mutations [4].

Continuation of TLD without
GRT

3 (7%) May be considered with intensified adherence

support if resistance is deemed unlikely [4].

Empiric switch with
concurrent GRT

1 (2%) A hybrid approach; allows for immediate action

while gathering data for potential future
adjustment [4].

Risk Factors & Key Considerations for Your Research

When designing studies or troubleshooting resistance, consider these established risk factors for the

emergence of DTG resistance [5]:

Incomplete Adherence: Variable adherence creates drug exposure during active viral replication,

favoring the selection of resistance mutations [5].
High Baseline Viral Load & Severe Immunosuppression: These conditions increase viral

replication rates and the chance of mutations arising [3].
Sub-therapeutic Drug Levels: Can result from poor adherence, drug-drug interactions, or

malabsorption (e.g., due to opportunistic infections) [3].
Prior Virologic Failure on other ART regimens, especially with underlying NRTI resistance [5].
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Functional Monotherapy: When DTG is effectively the only active drug in the regimen (e.g., due to

resistance to the companion NRTIs), the risk of DTG resistance increases significantly [1] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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